molecular formula C17H19Cl2NO3S2 B296386 N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

货号 B296386
分子量: 420.4 g/mol
InChI 键: DOOXGHAIPYXGKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[(2,4-dichlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide, commonly known as DBeQ, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. DBeQ belongs to the class of compounds known as sulfonamides, which are widely used in the pharmaceutical industry for their diverse biological activities.

作用机制

DBeQ exerts its biological activity by inhibiting the proteasome system, which is responsible for the degradation of proteins in cells. Specifically, DBeQ targets the 20S proteasome, which is the catalytic core of the proteasome system. By inhibiting the proteasome system, DBeQ prevents the degradation of misfolded and damaged proteins, leading to the accumulation of toxic proteins in cells. This accumulation of toxic proteins ultimately leads to the death of cancer cells or protects neurons from degeneration.
Biochemical and Physiological Effects
DBeQ has been shown to have several biochemical and physiological effects in cells. In cancer cells, DBeQ induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and proliferation. In addition, DBeQ has been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In neurodegenerative diseases, DBeQ protects neurons from degeneration by reducing the accumulation of toxic proteins and promoting the clearance of damaged proteins.

实验室实验的优点和局限性

DBeQ has several advantages for lab experiments. First, DBeQ is a small molecule inhibitor that can be easily synthesized and modified to improve its biological activity. Second, DBeQ has high selectivity for the proteasome system, which minimizes off-target effects. Third, DBeQ has been extensively studied for its biological activity, making it a well-established tool for scientific research.
However, there are also limitations to using DBeQ in lab experiments. First, DBeQ has low solubility in water, which can limit its use in certain experimental conditions. Second, DBeQ has a relatively short half-life, which can limit its effectiveness in vivo. Third, DBeQ has not been extensively studied for its potential side effects, which could limit its clinical applications.

未来方向

There are several future directions for the scientific research of DBeQ. First, further studies are needed to elucidate the mechanism of action of DBeQ and its potential side effects. Second, DBeQ could be further modified to improve its solubility and half-life, which could enhance its effectiveness in vivo. Third, DBeQ could be tested in combination with other drugs to enhance its therapeutic potential. Fourth, DBeQ could be tested in preclinical and clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, DBeQ is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. DBeQ exerts its biological activity by inhibiting the proteasome system, leading to the accumulation of toxic proteins in cells. DBeQ has several advantages for lab experiments, including its high selectivity for the proteasome system and its well-established biological activity. However, there are also limitations to using DBeQ in lab experiments, including its low solubility and short half-life. Future research on DBeQ could lead to the development of new therapies for various diseases.

合成方法

The synthesis of DBeQ involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2,4-dichlorobenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound, DBeQ. The synthesis of DBeQ is relatively simple and can be achieved in a few steps with high yield.

科学研究应用

DBeQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, DBeQ has been shown to inhibit the growth and proliferation of cancer cells by targeting the proteasome system, which is responsible for the degradation of misfolded and damaged proteins. DBeQ has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, DBeQ has been shown to protect neurons from degeneration in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

属性

分子式

C17H19Cl2NO3S2

分子量

420.4 g/mol

IUPAC 名称

N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C17H19Cl2NO3S2/c1-2-23-15-5-7-16(8-6-15)25(21,22)20-9-10-24-12-13-3-4-14(18)11-17(13)19/h3-8,11,20H,2,9-10,12H2,1H3

InChI 键

DOOXGHAIPYXGKY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl

规范 SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=C(C=C(C=C2)Cl)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。